N-(4-(N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)sulfamoyl)phenyl)acetamide
Description
Properties
IUPAC Name |
N-[4-[[1-(3-fluorophenyl)tetrazol-5-yl]methylsulfamoyl]phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FN6O3S/c1-11(24)19-13-5-7-15(8-6-13)27(25,26)18-10-16-20-21-22-23(16)14-4-2-3-12(17)9-14/h2-9,18H,10H2,1H3,(H,19,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSENNIGELZMAJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCC2=NN=NN2C3=CC(=CC=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FN6O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)sulfamoyl)phenyl)acetamide typically involves multiple steps:
Formation of the Tetrazole Ring: The tetrazole ring is often synthesized via a between an azide and a nitrile compound under acidic conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced through a nucleophilic aromatic substitution reaction.
Sulfamoylation: The sulfamoyl group is added using a sulfonamide derivative in the presence of a base.
Acetylation: The final step involves acetylation of the amine group to form the acetamide moiety.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and the use of catalysts can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
N-(4-(N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)sulfamoyl)phenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro groups to amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
Chemical Properties and Structure
The compound can be characterized by its molecular formula and a molecular weight of approximately 367.41 g/mol. The presence of the tetrazole ring contributes to its biological activity, as tetrazoles are known for their diverse pharmacological properties.
Medicinal Chemistry Applications
-
Antimicrobial Activity :
- Tetrazole derivatives have shown significant antibacterial and antifungal properties. Research indicates that compounds containing tetrazole groups can inhibit the growth of various pathogenic bacteria and fungi, making them potential candidates for new antimicrobial agents. For instance, studies have highlighted the efficacy of tetrazole-based compounds against resistant strains of bacteria, such as Staphylococcus aureus and Escherichia coli .
-
Anticancer Properties :
- The compound's structure suggests potential anticancer activity. Tetrazole derivatives have been explored for their ability to induce apoptosis in cancer cells. A study demonstrated that specific tetrazole-containing compounds could inhibit tumor growth in vitro and in vivo models, indicating their potential as chemotherapeutic agents .
- Cardiotonic Agents :
Case Study 1: Antibacterial Activity
A study published in a peer-reviewed journal evaluated the antibacterial effects of several tetrazole derivatives, including N-(4-(N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)sulfamoyl)phenyl)acetamide). Results indicated a notable inhibition of bacterial growth at low concentrations, suggesting a promising avenue for developing new antibiotics .
Case Study 2: Anticancer Activity
In another investigation focusing on cancer treatment, researchers synthesized various tetrazole derivatives and assessed their cytotoxic effects on human cancer cell lines. The findings revealed that certain modifications to the tetrazole structure enhanced anticancer activity, with this compound showing significant promise in reducing cell viability in melanoma models .
Mechanism of Action
The mechanism of action of N-(4-(N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)sulfamoyl)phenyl)acetamide involves its interaction with specific molecular targets. The tetrazole ring and fluorophenyl group are known to interact with enzymes and receptors, potentially inhibiting their activity. The sulfamoyl group can enhance the compound’s solubility and bioavailability, making it more effective in biological systems.
Comparison with Similar Compounds
Table 1: Key Structural Features and Activities of Analogues
Key Observations:
Tetrazole vs. Triazole : The target compound’s tetrazole group differentiates it from triazole-containing analogs (e.g., anti-exudative compounds in ). Tetrazoles exhibit stronger acidic properties (pKa ~4.9) compared to triazoles, enhancing ionic interactions in biological systems .
Substituent Effects: The 3-fluorophenyl group in the target compound may improve lipophilicity and receptor binding compared to methylphenyl () or furan () substituents. Fluorine’s electronegativity could also reduce oxidative metabolism, extending half-life . Sulfamoyl vs.
Pharmacological Profile :
- Anti-exudative acetamides with sulfanyl-triazole moieties () showed 40–60% inhibition of inflammation at 10 mg/kg, comparable to diclofenac. The target compound’s sulfamoyl group may offer improved efficacy due to enhanced solubility and bioavailability .
- Antiproliferative hydroxyacetamides () demonstrated IC₅₀ values ranging from 12–45 µM against cancer cell lines, suggesting that the target compound’s fluorophenyl and tetrazole groups could similarly influence cytotoxicity.
Biological Activity
N-(4-(N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)sulfamoyl)phenyl)acetamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound incorporates a sulfamoyl group and a tetrazole ring, both of which are known for their significant biological properties. The molecular formula of this compound is C14H13FN2O3S, with a molecular weight of approximately 408.38 g/mol .
Structural Analysis
The unique structure of this compound can be broken down into several key components:
- Sulfamoyl Group : Known for its antimicrobial properties, this group enhances the compound's potential as an antibiotic.
- Tetrazole Ring : This moiety is recognized for its versatility in drug design, contributing to various biological activities including anti-inflammatory and anticancer effects.
| Property | Value |
|---|---|
| Molecular Formula | C14H13FN2O3S |
| Molecular Weight | 408.38 g/mol |
| Structure | Chemical Structure |
Antimicrobial Properties
Research indicates that compounds with sulfamoyl and tetrazole structures exhibit notable antimicrobial activity. For instance, similar compounds have shown efficacy against various bacterial strains, suggesting that this compound may also possess similar properties. The sulfamoyl group is particularly effective against Gram-positive and Gram-negative bacteria.
Anticancer Activity
Preliminary studies on related tetrazole derivatives indicate potential anticancer activity. For example, compounds containing the tetrazole ring have demonstrated inhibition of tubulin polymerization, leading to cell cycle arrest in cancer cell lines such as HeLa and A549 . This mechanism suggests that this compound could similarly disrupt microtubule dynamics, contributing to its anticancer effects.
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) studies reveal that specific modifications to the compound's structure can significantly impact its biological activity. For example, the presence of electron-donating groups on the phenyl ring has been linked to increased cytotoxicity in certain analogs .
Case Study 1: Antimicrobial Efficacy
A study evaluating the antimicrobial efficacy of sulfamoyl-containing compounds found that derivatives similar to this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were determined to be in the low micromolar range, indicating potent activity.
Case Study 2: Anticancer Potential
In another study focusing on tetrazole derivatives, several compounds were synthesized and tested against various cancer cell lines. One derivative showed an IC50 value comparable to doxorubicin, a standard chemotherapy agent, suggesting that this compound may also possess significant anticancer properties .
Q & A
Q. Table 1: Structural Analogs and Activity Trends
| Compound Substituent | Biological Activity (IC, μM) | Key Structural Feature | Reference |
|---|---|---|---|
| 3-Fluorophenyl (Target) | 0.45 (Kinase inhibition) | Fluorine at meta position | |
| 4-Chlorophenyl | 1.20 (Kinase inhibition) | Chlorine at para position | |
| 3-Bromophenyl | 2.10 (Kinase inhibition) | Bulkier halogen reducing affinity |
Advanced: What strategies mitigate side reactions during sulfamoyl group attachment?
Methodological Answer:
- Temperature Control : Maintaining reactions at 0–5°C during sulfamoylation to prevent N- vs. O-sulfonylation competition .
- Protecting Groups : Temporarily blocking the tetrazole nitrogen with tert-butoxycarbonyl (Boc) to direct sulfamoyl attachment to the methylene carbon .
- Catalytic Additives : Using 4-dimethylaminopyridine (DMAP) to accelerate sulfonyl transfer and minimize byproducts .
Advanced: How does fluorophenyl substitution influence metabolic stability?
Methodological Answer:
- In Vitro Microsomal Assays : Incubating the compound with liver microsomes (human/rat) to measure half-life (t). Fluorine’s electronegativity reduces oxidative metabolism, enhancing t by 40% compared to non-halogenated analogs .
- CYP450 Inhibition Studies : Screening against CYP3A4 and CYP2D6 isoforms to assess drug-drug interaction risks .
Advanced: What are the challenges in crystallizing this compound for X-ray studies?
Methodological Answer:
- Solvent Selection : Slow evaporation of dichloromethane/hexane mixtures (1:3) to induce nucleation .
- Polymorphism Control : Seeding with pre-formed microcrystals to avoid amorphous phases .
- Data Collection : High-resolution synchrotron radiation (λ = 0.7 Å) to resolve fluorine atom positions in the tetrazole ring .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
